molecular formula C22H32N4 B116461 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane CAS No. 156970-79-5

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane

Cat. No. B116461
M. Wt: 352.5 g/mol
InChI Key: CLXIHHGLHPVIIQ-UHFFFAOYSA-N
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Description

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane, also known as trans-N-Dibenzyl-Cyclen, is a chemical compound with the formula C22H32N4 . It is a white powder and is used in various applications as a trans-diprotected cyclen .


Synthesis Analysis

The synthesis of 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane involves several steps. The compound reacts regioselectively in acid solution with several chloroformates to give 1,7-diprotected derivatives . These derivatives can then be alkylated and deprotected to afford 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes .


Molecular Structure Analysis

The molecular structure of 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane has been analyzed using 1H and 13C NMR spectra . The single crystal X-ray structure analyses of the intermediates are also reported and discussed .


Chemical Reactions Analysis

The chemical reactions involving 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane are complex. The compound reacts regioselectively in acid solution with several chloroformates to give 1,7-diprotected derivatives . These derivatives can then be alkylated and deprotected to afford 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes .


Physical And Chemical Properties Analysis

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane has a molecular weight of 352.52 . It has a predicted boiling point of 494.6±40.0 °C and a predicted density of 1.025±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Bifunctional Chelators: A study by Riss et al. (2012) describes the synthesis of bifunctional chelators related to 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane, which are used as building blocks for bivalent imaging agents in molecular imaging (Riss et al., 2012).
  • Copper(II) and Gallium(III) Complexes: Esteves et al. (2014) synthesized cyclen derivatives for potential use in nuclear medicine, investigating their complexes with Cu(2+) and Ga(3+) cations (Esteves et al., 2014).
  • Molecular Hydrides for Catalysis: Schuhknecht et al. (2018) reported the formation of ytterbium hydrides using a macrocyclic ligand related to 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane, which catalyzed hydrogenation and hydrosilylation reactions (Schuhknecht et al., 2018).

Metal Complexes and Supramolecular Chemistry

  • Metallosupramolecular Architectures: Hawes et al. (2014) explored the self-assembly of metal complexes using cyclen-derived ligands, revealing insights into their solid-state structures and the influence of ligand geometry (Hawes et al., 2014).

Protonation and Coordination Chemistry

  • Protonation and Interaction Studies: Bernardo et al. (1996) investigated the protonation behavior of dibenzylated polyamines, including a derivative of 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane, and their interaction with hexacyanocobaltate(III) (Bernardo et al., 1996).

Regioselective Synthesis

  • Dialcohol Dicarboxylic Macrocyclic Ligand Preparation: Dumont et al. (1994) demonstrated a regioselective synthesis approach for diprotected 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane derivatives (Dumont et al., 1994).

Coordination Polyhedra in Solution

  • Lanthanide Complexes: Senanayake et al. (2006) studied the Eu, Gd, and Tb complexes of a macrocyclic ligand related to 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane, focusing on their coordination polyhedra and relaxivity properties (Senanayake et al., 2006).

Synthesis Efficiency

  • Bifunctional Chelating Agents Synthesis: Mishra et al. (1996) described an efficient synthesis method for bifunctional chelating agents using tetraazamacrocycles, including derivatives of 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane (Mishra et al., 1996).

properties

IUPAC Name

1,7-dibenzyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4/c1-3-7-21(8-4-1)19-25-15-11-23-13-17-26(18-14-24-12-16-25)20-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXIHHGLHPVIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCNCCN(CCN1)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455988
Record name 1,7-DIBENZYL-1,4,7,10-TETRAAZACYCLODODECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane

CAS RN

156970-79-5
Record name 1,7-DIBENZYL-1,4,7,10-TETRAAZACYCLODODECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
X Zhang, H Li, D Kong, F Wan - 2022 - researchsquare.com
7-dibenzyl-1, 4, 7, 10-tetraazacyclododecane is a crucial intermediate in the preparation of tetra-armed 1, 4, 7, 10-tetraazacyclododecane (two benzyl groups at N1-and N7-positions …
Number of citations: 3 www.researchsquare.com
BB Correia, TR Brown, JH Reibenspies… - European Journal of …, 2018 - Wiley Online Library
DB‐cyclen [1,7‐bis(phenylmethyl)‐1,4,7,10‐tetraazacyclododecane] was investigated in 50 % CH 3 OH/H 2 O (v/v) as a fluorescent sensor for heavy metal ions, and as the Cd II …
ES Bencze, C Zonta, F Mancin… - European Journal of …, 2018 - Wiley Online Library
Dinuclear Co III complex catalysed hydrolysis of bis‐p‐nitrophenylphosphate, a DNA model substrate, is reported. The catalysts were designed in such a way that the two Co III ions …
H Ju, T Hiraoka, H Horita, E Lee, M Ikeda… - Dalton …, 2022 - pubs.rsc.org
We have prepared new argentivorous molecules (L2 and L3) having different linker lengths between cyclen and anthracene units. The structures of Ag+ complexes with the new ligands …
Number of citations: 3 pubs.rsc.org
H Ju, A Taniguchi, K Kikukawa, H Horita… - Inorganic …, 2021 - ACS Publications
The synthesis of argentivorous molecules (L 1 and L 2 ) having two chromophores (4-(anthracen-9-yl)benzyl or 4-(pyren-1-yl)benzyl groups) and two benzyl groups and the …
Number of citations: 8 pubs.acs.org
YA Volkova, B Brizet, PD Harvey… - European Journal of …, 2013 - Wiley Online Library
The synthesis and characterization of a series of BODIPY derivatives substituted with acyclic and cyclic polyamines, in particular, cyclen and homocyclen, are reported. The 19 F NMR, …

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